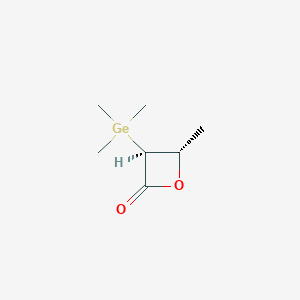
(3S,4S)-4-Methyl-3-(trimethylgermyl)oxetan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S)-4-Methyl-3-(trimethylgermyl)oxetan-2-one is a chemical compound that belongs to the oxetanone family. This compound is characterized by the presence of a four-membered oxetane ring, which is substituted with a methyl group and a trimethylgermyl group. The stereochemistry of the compound is defined by the (3S,4S) configuration, indicating the spatial arrangement of the substituents around the oxetane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of (3S,4S)-4-Methyl-3-(trimethylgermyl)oxetan-2-one involves several synthetic steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable precursor that contains the necessary functional groups.
Formation of the Oxetane Ring: The precursor undergoes cyclization to form the oxetane ring. This step often requires specific catalysts and reaction conditions to ensure the correct stereochemistry.
Introduction of Substituents: The methyl and trimethylgermyl groups are introduced through substitution reactions. These reactions may involve reagents such as methyl iodide and trimethylgermyl chloride.
Purification: The final product is purified using techniques such as chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4S)-4-Methyl-3-(trimethylgermyl)oxetan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce the oxidation state of the compound.
Substitution: The methyl and trimethylgermyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like methyl iodide and trimethylgermyl chloride are used for introducing the respective groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetanone derivatives with additional oxygen-containing groups, while substitution reactions can produce a wide range of functionalized oxetanones.
Aplicaciones Científicas De Investigación
(3S,4S)-4-Methyl-3-(trimethylgermyl)oxetan-2-one has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure and reactivity make it valuable in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a biochemical probe or therapeutic agent.
Medicine: The compound’s derivatives are investigated for their pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: In industrial applications, the compound is used in the development of new materials and as a precursor for specialized chemicals.
Mecanismo De Acción
The mechanism of action of (3S,4S)-4-Methyl-3-(trimethylgermyl)oxetan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(3S,4R)-4-(Trichloromethyl)-3-(trimethylgermyl)oxetan-2-one: This compound has a similar oxetane ring structure but with different substituents.
(3S,4S)-3-Hexyl-4-(®-2-hydroxytridecyl)-oxetan-2-one: Another oxetanone derivative with different functional groups.
Uniqueness
(3S,4S)-4-Methyl-3-(trimethylgermyl)oxetan-2-one is unique due to its specific stereochemistry and the presence of the trimethylgermyl group. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
67354-18-1 |
|---|---|
Fórmula molecular |
C7H14GeO2 |
Peso molecular |
202.81 g/mol |
Nombre IUPAC |
(3S,4S)-4-methyl-3-trimethylgermyloxetan-2-one |
InChI |
InChI=1S/C7H14GeO2/c1-5-6(7(9)10-5)8(2,3)4/h5-6H,1-4H3/t5-,6-/m0/s1 |
Clave InChI |
AMXYVOWQENEWCV-WDSKDSINSA-N |
SMILES isomérico |
C[C@H]1[C@@H](C(=O)O1)[Ge](C)(C)C |
SMILES canónico |
CC1C(C(=O)O1)[Ge](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-Chloro-2-(diethylamino)ethenyl]phosphonic dichloride](/img/structure/B14480603.png)
![2-{2-[(Oxiran-2-yl)methoxy]phenyl}-1,3-dioxolane](/img/structure/B14480608.png)
![1,3,3,4,4-Pentafluoro-2-[(prop-2-en-1-yl)oxy]cyclobut-1-ene](/img/structure/B14480609.png)
![6-(Benzenesulfinyl)-5-hydroxy-4'-methoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14480620.png)
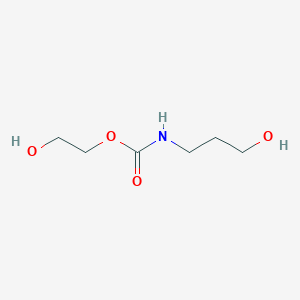
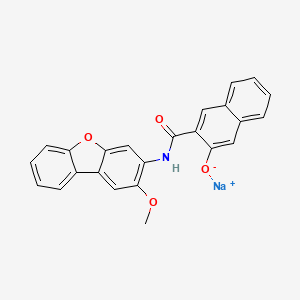
![N-[Bis(dimethylamino)boranyl]-N-phenylacetamide](/img/structure/B14480637.png)

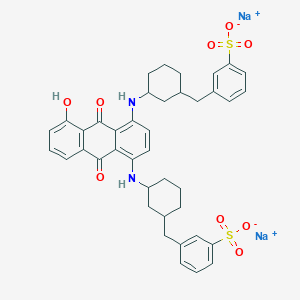
![4-[2-(Benzyloxy)-4-(2-methyloctan-2-YL)phenyl]pentan-2-one](/img/structure/B14480663.png)
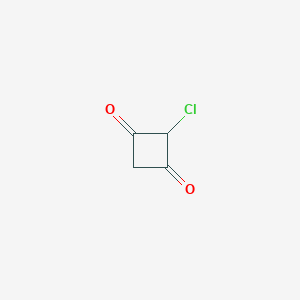
![4,4'-(Ethane-1,1-diyl)bis[2,6-bis(1-phenylpropyl)phenol]](/img/structure/B14480677.png)
![1,3,5-Tris[(2-ethenylphenyl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14480685.png)
